molecular formula C35H33N5O7 B11539566 4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11539566
M. Wt: 635.7 g/mol
InChI Key: DUHDXUQVCCUDTD-GBYGALLISA-N
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Description

4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the core structure: This involves the reaction of 4-(DIETHYLAMINO)PHENYL with PHENYLFORMAMIDO to form the intermediate compound.

    Addition of the PROP-2-ENAMIDO group: This step involves the reaction of the intermediate with PROP-2-ENAMIDO under controlled conditions.

    Formation of the IMINO group: The intermediate is then reacted with an appropriate reagent to form the IMINO group.

    Methoxylation: The compound is then methoxylated to introduce the 2-METHOXYPHENYL group.

    Nitration: Finally, the compound is nitrated to introduce the 4-NITROBENZOATE group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the nitro group or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE
  • 4-[(E)-{[(2E)-3-[4-(METHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE

Uniqueness

The uniqueness of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C35H33N5O7

Molecular Weight

635.7 g/mol

IUPAC Name

[4-[(E)-[[(E)-2-benzamido-3-[4-(diethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C35H33N5O7/c1-4-39(5-2)28-16-11-24(12-17-28)21-30(37-33(41)26-9-7-6-8-10-26)34(42)38-36-23-25-13-20-31(32(22-25)46-3)47-35(43)27-14-18-29(19-15-27)40(44)45/h6-23H,4-5H2,1-3H3,(H,37,41)(H,38,42)/b30-21+,36-23+

InChI Key

DUHDXUQVCCUDTD-GBYGALLISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)/NC(=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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